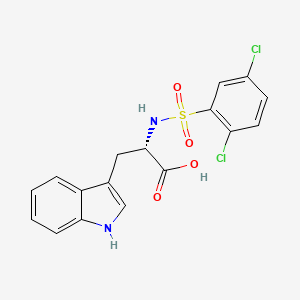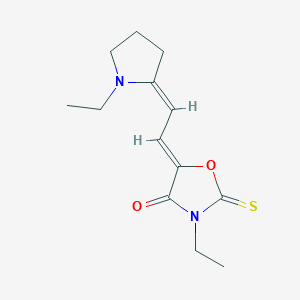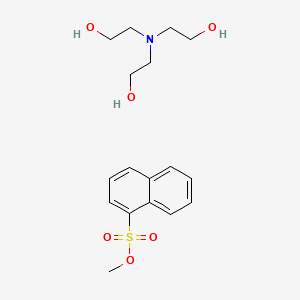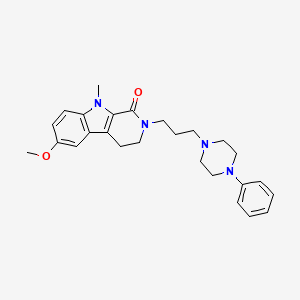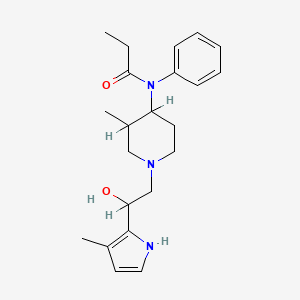
Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyrrole moiety, and finally the attachment of the phenyl group. Common reagents used in these steps include reducing agents, oxidizing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties could make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl-
- Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-benzyl-
- Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-tolyl-
Uniqueness
The uniqueness of Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and may confer unique properties and applications.
Propiedades
Número CAS |
156724-45-7 |
|---|---|
Fórmula molecular |
C22H31N3O2 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
N-[1-[2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H31N3O2/c1-4-21(27)25(18-8-6-5-7-9-18)19-11-13-24(14-17(19)3)15-20(26)22-16(2)10-12-23-22/h5-10,12,17,19-20,23,26H,4,11,13-15H2,1-3H3 |
Clave InChI |
MQTHRMLXQJYOHK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1C)CC(C2=C(C=CN2)C)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-propyl-1,3-diazinane-4-carboxamide](/img/structure/B12697116.png)

![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12697119.png)

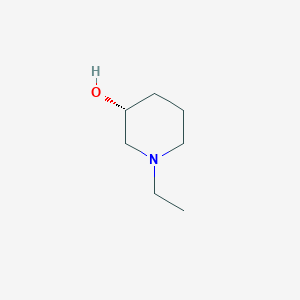
![2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12697146.png)


